

Application Note: Protocol for Labeling TCO-Modified Oligonucleotides with Cy3.5 Tetrazine

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Compound of Interest

Compound Name: Cy3.5 tetrazine

Cat. No.: B12368685

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Introduction

The inverse electron demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine is a cornerstone of bioorthogonal chemistry, offering exceptionally rapid and specific covalent bond formation without the need for a catalyst.[1] This ligation has become an invaluable tool for the precise labeling of biomolecules in complex biological environments. This application note provides a detailed protocol for the efficient labeling of TCO-modified oligonucleotides with a Cy3.5-tetrazine fluorescent dye. The resulting fluorescently labeled oligonucleotides are critical tools for a variety of applications, including fluorescence in situ hybridization (FISH), cellular imaging, and molecular diagnostics.[2][3][4]

Quantitative Data Summary

The following table summarizes key quantitative data for the TCO-tetrazine ligation reaction, providing a baseline for expected outcomes when labeling TCO-modified oligonucleotides with Cy3.5-tetrazine.

Parameter	Value	Remarks
Second-Order Rate Constant (k_2)	$10^3 - 10^6 \text{ M}^{-1}\text{s}^{-1}$	The reaction is extremely fast, allowing for efficient labeling at low concentrations. The exact rate is dependent on the specific tetrazine and TCO structures.[5]
Excitation Maximum (λ_{ex})	~581 nm	For Cy3.5 dye.
Emission Maximum (λ_{em})	~596 nm	For Cy3.5 dye.
Labeling Efficiency	> 95%	Typically high due to the rapid and specific nature of the TCO-tetrazine reaction.
Expected Yield	70-90%	Post-purification yield. Dependent on the scale of the reaction and purification method.
Stability of Conjugate	High	The resulting dihydropyridazine bond is stable under typical biological conditions.
Reaction pH	6.0 - 9.0	The reaction is efficient over a broad pH range compatible with biological systems.
Reaction Temperature	4°C to 37°C	The reaction proceeds rapidly even at low temperatures, but is typically performed at room temperature (20-25°C).

Experimental Protocols

Materials and Reagents

- TCO-modified oligonucleotide

- Cy3.5-tetrazine
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Nuclease-free water
- Phosphate-Buffered Saline (PBS), pH 7.4
- Desalting columns (e.g., spin columns)
- High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column (e.g., C18)
- Mass spectrometer (e.g., ESI-MS or MALDI-TOF) for quality control

Protocol 1: Labeling of TCO-Modified Oligonucleotide with Cy3.5-Tetrazine

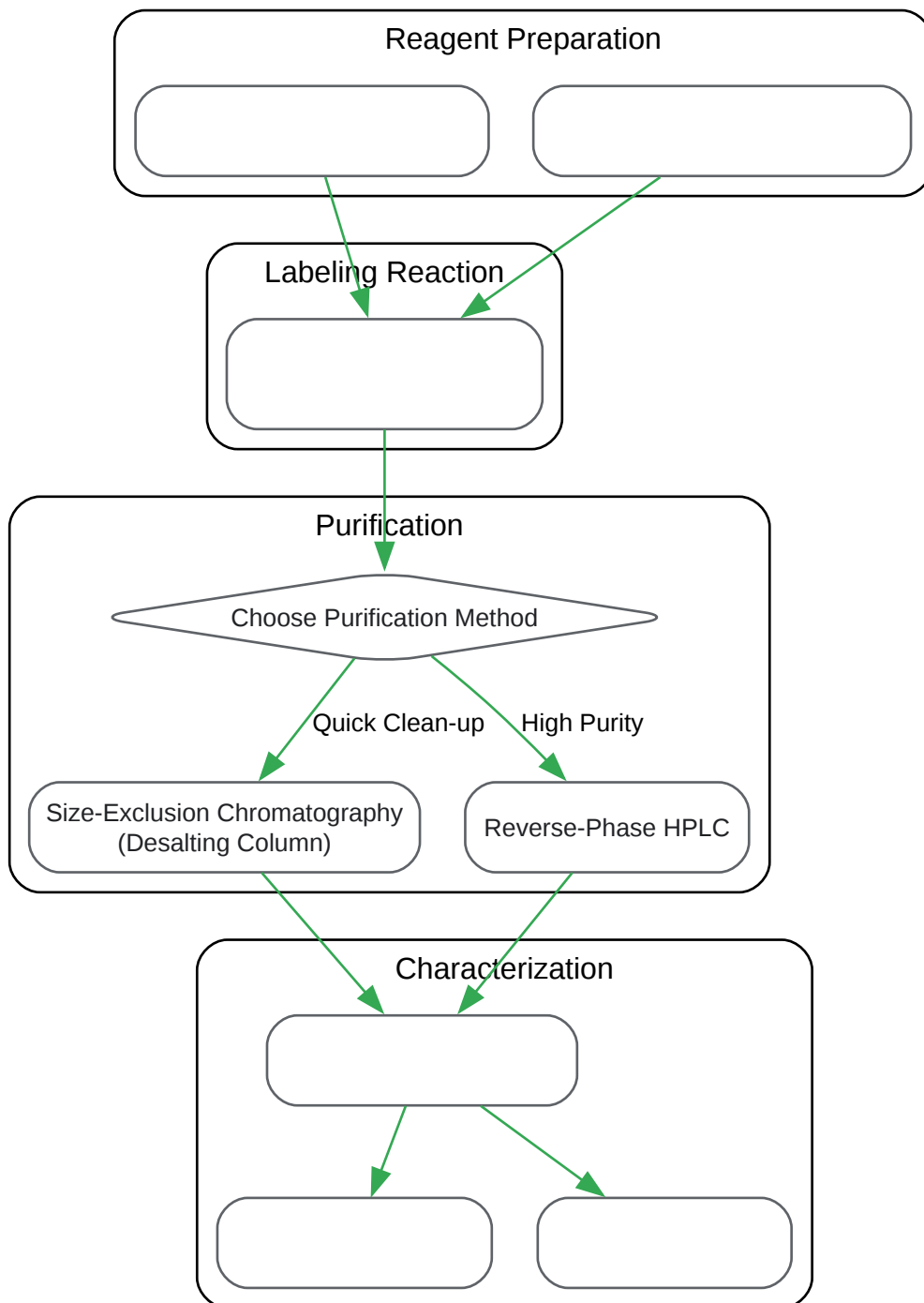
This protocol describes the direct conjugation of a Cy3.5-tetrazine dye to a TCO-modified oligonucleotide.

- Reagent Preparation:
 - Dissolve the TCO-modified oligonucleotide in nuclease-free water or PBS (pH 7.4) to a final concentration of 100-500 μ M.
 - Immediately before use, dissolve the Cy3.5-tetrazine in anhydrous DMF or DMSO to create a 1-10 mM stock solution.
- Labeling Reaction:
 - In a microcentrifuge tube, combine the TCO-modified oligonucleotide solution with the Cy3.5-tetrazine stock solution.
 - A slight molar excess (1.5 to 5-fold) of the Cy3.5-tetrazine is recommended to ensure complete labeling of the oligonucleotide.

- The final concentration of the oligonucleotide in the reaction mixture should typically be in the range of 10-100 μ M.
- Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
- Purification of the Labeled Oligonucleotide:
 - The purification of the labeled oligonucleotide is crucial to remove any unreacted Cy3.5-tetrazine.
 - Size-Exclusion Chromatography (Desalting Column): For a quick clean-up, pass the reaction mixture through a desalting spin column according to the manufacturer's instructions. This will remove the majority of the unconjugated dye.
 - Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For obtaining a highly pure product, RP-HPLC is the recommended method.
 - Use a C18 column and a gradient of acetonitrile in a suitable buffer (e.g., triethylammonium acetate, TEAA) to separate the labeled oligonucleotide from the unlabeled starting material and excess dye.
 - Monitor the elution profile at 260 nm (for the oligonucleotide) and ~581 nm (for the Cy3.5 dye).
 - Collect the fractions corresponding to the dual-absorbance peak of the labeled product.
- Characterization of the Labeled Oligonucleotide:
 - UV-Vis Spectroscopy: Confirm the successful conjugation by measuring the absorbance of the purified product. The spectrum should show absorbance peaks for both the oligonucleotide (around 260 nm) and the Cy3.5 dye (around 581 nm).
 - Mass Spectrometry: Determine the exact mass of the purified product using ESI-MS or MALDI-TOF mass spectrometry to confirm the covalent attachment of the Cy3.5-tetrazine to the TCO-modified oligonucleotide.

Visualizations

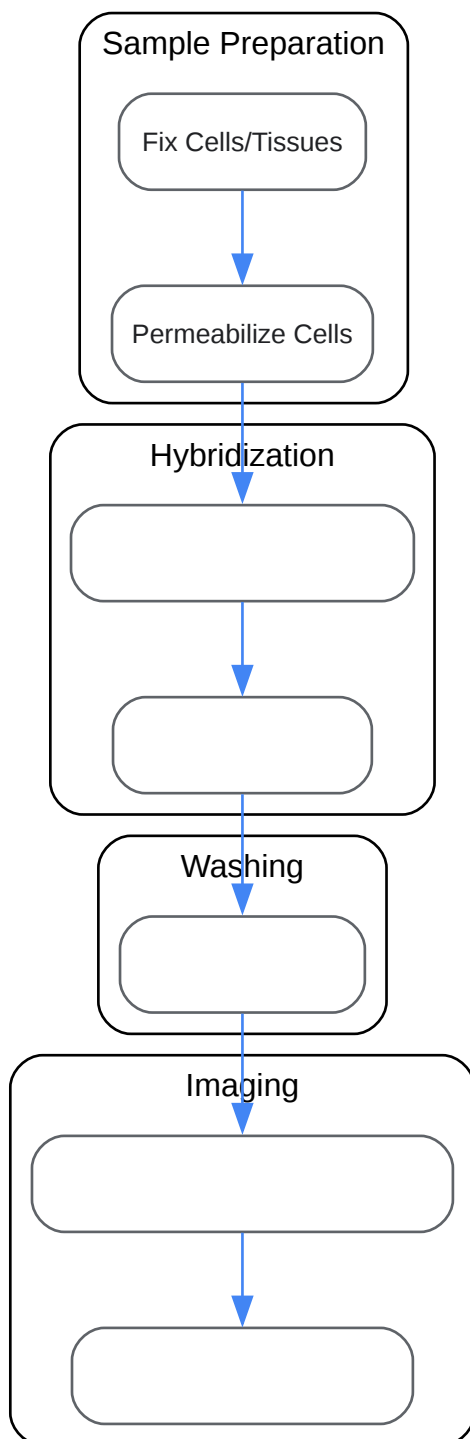
Experimental Workflow for Labeling TCO-Oligo with Cy3.5-Tetrazine



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Caption: Workflow for labeling TCO-oligos with Cy3.5-tetrazine.

Application Workflow: Fluorescence In Situ Hybridization (FISH)



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Caption: General workflow for a FISH experiment using a fluorescently labeled oligo probe.

Troubleshooting

Issue	Potential Cause	Recommended Solution
Low Labeling Efficiency	Degraded Cy3.5-tetrazine: Tetrazines can be susceptible to degradation, especially in aqueous solutions.	Use a freshly prepared stock solution of Cy3.5-tetrazine. Store the stock solution at -20°C and protect it from light.
Incorrect Stoichiometry: Insufficient molar excess of the tetrazine dye.	Optimize the molar ratio of Cy3.5-tetrazine to the TCO-modified oligonucleotide. A 3-5 fold excess is a good starting point.	
Presence of Competing Dienophiles: The reaction mixture may contain other molecules that can react with tetrazines.	Ensure the purity of the TCO-modified oligonucleotide and use high-quality, nuclease-free reagents.	
High Background in Imaging	Incomplete Removal of Unreacted Dye: The purification step was not sufficient to remove all the free Cy3.5-tetrazine.	Use RP-HPLC for purification to ensure high purity of the labeled oligonucleotide. Include stringent washing steps in the application protocol (e.g., FISH).
Non-specific Binding of the Probe: The labeled oligonucleotide may be binding non-specifically to cellular components.	Optimize hybridization and washing conditions in your specific application (e.g., temperature, salt concentration).	
No or Weak Fluorescent Signal	Low Concentration of Labeled Probe: The final concentration of the purified labeled oligonucleotide is too low.	Quantify the concentration of the labeled oligonucleotide using UV-Vis spectroscopy before use.
Photobleaching: The Cy3.5 dye has been exposed to excessive light.	Minimize the exposure of the labeled oligonucleotide and stained samples to light during all steps. Use an anti-fade	

mounting medium for
microscopy.

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